Bromozinc(1+);propane

Description

Contextualization within Organometallic Chemistry Paradigms

Organometallic chemistry studies compounds containing at least one chemical bond between a carbon atom of an organic molecule and a metal. wikipedia.orgwikipedia.org This field bridges organic and inorganic chemistry. Organometallic compounds are broadly categorized, and organozinc reagents represent a significant class within the main group organometallics. uwimona.edu.jmeolss.net

Unlike the more ionic character of organolithium or organomagnesium (Grignard) reagents, the carbon-zinc bond is more covalent. wikipedia.orgslideshare.net This difference in bond polarity makes organozinc reagents less nucleophilic and therefore less reactive. wikipedia.orgresearchgate.net This attenuated reactivity is advantageous as it allows for the presence of various functional groups (such as esters, nitriles, and ketones) in the substrate, which would otherwise react with more powerful organometallic reagents. sigmaaldrich.comresearchgate.net This chemoselectivity has led to a resurgence in the use of organozinc compounds, positioning them as indispensable tools for modern synthetic chemists. acs.orgresearchgate.net

Historical Trajectory and Evolution of Organozinc Reagent Utilization

The history of organozinc chemistry dates back to 1849, when English chemist Edward Frankland synthesized the first organozinc compound, diethylzinc. wikipedia.orgdigitellinc.com This discovery was a landmark event in the history of chemistry and contributed to the development of the theory of valence. digitellinc.com Frankland's original synthesis involved the reaction of ethyl iodide with zinc metal. wikipedia.orguwimona.edu.jm

For many years, the pyrophoric nature and lower reactivity of organozinc compounds limited their use in comparison to the subsequently discovered Grignard reagents. wikipedia.orgacs.org However, their unique reactivity profile led to the development of several cornerstone reactions in organic synthesis:

The Reformatsky Reaction (1887): Discovered by Sergei Reformatsky, this reaction involves the addition of an organozinc reagent, formed from an α-haloester and zinc metal, to a ketone or aldehyde to produce β-hydroxy-esters. digitellinc.comlibretexts.orgbyjus.com The mildness of the organozinc intermediate is crucial, as it avoids self-condensation of the ester. libretexts.orgwikipedia.org

The Simmons-Smith Reaction (1958): This reaction uses a zinc-based carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to convert alkenes into cyclopropanes stereospecifically. organic-chemistry.orgchemistrylearner.comnrochemistry.com

The Negishi Coupling (1977): Ei-ichi Negishi developed the palladium- or nickel-catalyzed cross-coupling of organozinc reagents with organic halides. wikipedia.orgorganic-chemistry.org This reaction's versatility and high functional group tolerance have made it a powerful and widely used method for carbon-carbon bond formation. organic-chemistry.orgnumberanalytics.com

The development of highly activated zinc, such as Rieke® Zinc, has further expanded the scope of organozinc chemistry by enabling the direct reaction of zinc metal with less reactive organic halides and tolerating a wide variety of sensitive functional groups. wikipedia.orgsigmaaldrich.com

Classification and Structural Archetypes of Organozinc Compounds

Organozinc compounds can be classified into three main categories based on the substituents attached to the zinc atom. wikipedia.orguu.nl

| Classification | General Formula | Description |

| Diorganozinc | R₂Zn | These compounds have two organic (alkyl or aryl) groups bonded to the zinc center. They typically exhibit a linear geometry with sp-hybridized orbitals on the zinc atom. wikipedia.orglibretexts.org Their low polarity results in solubility in nonpolar solvents. wikipedia.org |

| Heteroleptic Organozinc | RZnX | These reagents contain one organic group and one electronegative group (X), such as a halide (Cl, Br, I), attached to the zinc atom. wikipedia.orguu.nl Bromozinc(1+);propane (B168953) falls into this category. These compounds often form aggregates in solution or the solid state. uu.nl |

| Ionic Organozinc (Organozincates) | [R₃Zn]M or [R₄Zn]M₂ | In these compounds, the zinc atom is part of an anionic complex, with three or four organic groups attached. wikipedia.orguu.nl They exhibit different reactivity profiles compared to neutral organozinc species and have promising applications in synthesis. researchgate.net |

The structure of these compounds has been extensively studied using techniques like X-ray crystallography and gas-phase electron diffraction. researchgate.netuu.nl For example, crystal structures of Reformatsky reagents have shown that they exist as cyclic dimers in the solid state. libretexts.orgwikipedia.org

Significance of Bromozinc(1+);propane as a Representative Organozinc Halide

"this compound" is the IUPAC name for propylzinc bromide. This name can refer to two structural isomers: n-propylzinc bromide and isopropylzinc bromide (2-propylzinc bromide). Both are significant examples of heteroleptic organozinc halides (RZnX) and are commonly used in organic synthesis, particularly in Negishi cross-coupling reactions. organic-chemistry.orgacs.org They serve as nucleophilic sources of a propyl or isopropyl group for the formation of new carbon-carbon bonds. numberanalytics.com

These reagents are typically prepared by the direct insertion of zinc metal into the corresponding propyl bromide or by transmetalation from a Grignard reagent. sigmaaldrich.comacs.org They are usually supplied as solutions in solvents like tetrahydrofuran (B95107) (THF), which helps to stabilize the reactive species.

The table below outlines key information for the two isomers of propylzinc bromide, highlighting their role as versatile synthetic reagents.

| Property | n-Propylzinc bromide | 2-Propylzinc bromide (Isopropylzinc bromide) |

| IUPAC Name | This compound | This compound |

| Synonyms | Propylzinc bromide | Isopropylzinc bromide |

| CAS Number | 156567-57-6 cymitquimica.com | 77047-87-1 |

| Molecular Formula | C₃H₇BrZn americanelements.com | C₃H₇BrZn americanelements.com |

| Key Applications | Negishi coupling reactions, nucleophilic addition. americanelements.com | Negishi coupling reactions, synthesis of biologically active molecules. organic-chemistry.orgacs.org |

The utility of propylzinc bromides is demonstrated in their application in palladium-catalyzed cross-coupling reactions with various aryl and heteroaryl chlorides, bromides, and iodides, enabling the synthesis of complex molecular architectures under mild conditions. wikipedia.orgorganic-chemistry.orgacs.org Their functional group tolerance makes them superior to more reactive Grignard reagents in syntheses involving sensitive substrates. sigmaaldrich.comresearchgate.net

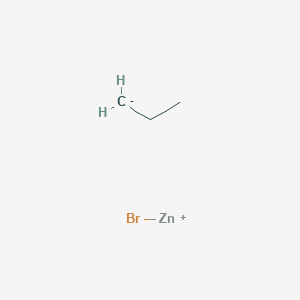

Structure

2D Structure

Properties

IUPAC Name |

bromozinc(1+);propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIZKCIGQKZYGR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409363 | |

| Record name | Propylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156567-57-6 | |

| Record name | Propylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bromozinc 1+ ;propane

Direct Insertion Reactions of Zinc Metal with Organic Halides

The most direct route to propylzinc bromide is the oxidative addition of elemental zinc into the carbon-bromine bond of a propyl bromide precursor. nih.govriekemetals.com This heterogeneous reaction occurs on the surface of the zinc metal and is subject to various factors that influence its efficiency and rate.

Reaction with 1-Bromopropane (B46711) Precursors

The synthesis of propylzinc bromide is commonly achieved through the direct reaction of 1-bromopropane with zinc metal. chegg.com The process is typically conducted in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), which helps to stabilize the resulting organozinc compound. organic-chemistry.orgsigmaaldrich.com The fundamental reaction involves the insertion of a zinc atom into the C-Br bond of 1-bromopropane, yielding the target molecule, propylzinc bromide (CH₃CH₂CH₂ZnBr). While seemingly straightforward, the reaction's success is highly dependent on the state of the zinc metal and the specific reaction conditions employed. Direct insertion into alkyl bromides can be sluggish and may require heating to proceed effectively. nih.govresearchgate.net

Influence of Zinc Reactivity and Surface Activation Strategies

The reactivity of commercially available zinc is often hindered by a passivating layer of zinc oxide on its surface, which impedes the reaction with organic halides. nih.gov Consequently, various activation strategies are employed to overcome this barrier and enhance the metal's reactivity.

Chemical Activation: A common approach involves treating the zinc with activating agents like 1,2-dibromoethane (B42909) or iodine prior to the reaction. nih.govwikipedia.org These agents work by chemically removing the oxide layer, exposing a fresh, reactive zinc surface.

Highly Reactive Zinc (Rieke Zinc): A particularly effective method is the use of "Rieke zinc," a highly reactive form of the metal prepared by the reduction of a zinc salt, such as zinc chloride (ZnCl₂), with an alkali metal like lithium or potassium. nih.govriekemetals.comwikipedia.org Rieke zinc readily undergoes oxidative addition with alkyl halides, including 1-bromopropane, often under very mild conditions. riekemetals.com

Mechanochemical Activation: Techniques such as ball milling can be used to activate zinc metal. nih.govresearchgate.net This physical method continuously breaks up the zinc particles, exposing new surfaces and can even allow the reaction to proceed in the absence of bulk solvents. nih.gov

Zinc-Copper Couple: Historically, a zinc-copper couple was used to activate the zinc, creating a heterogeneous surface that facilitates the reaction. wikipedia.org

Table 1: Comparison of Zinc Activation Strategies

| Activation Method | Description | Key Advantages |

|---|---|---|

| Chemical Treatment | Pre-treatment of zinc dust/powder with agents like I₂ or 1,2-dibromoethane. | Simple to implement with commercial zinc. |

| Rieke Zinc | Chemical reduction of ZnCl₂ with an alkali metal (e.g., K, Li). | Extremely high reactivity, allows for mild reaction conditions. riekemetals.com |

| Mechanochemical | Use of physical grinding (e.g., ball milling) to activate the surface. | Can be performed solvent-free; form-independent activation. nih.gov |

| Zinc-Copper Couple | An alloy of zinc and copper that enhances reactivity. | Classic method, effective for certain syntheses. wikipedia.org |

Mechanistic Insights into Solvent Effects in Direct Insertion Processes

The choice of solvent plays a critical role in the direct synthesis of organozinc reagents. The mechanism involves two primary steps: the initial oxidative addition of the organic halide onto the zinc surface, followed by the solubilization of the resulting organozinc species. nih.gov

Fluorescence microscopy studies have provided detailed insights into how solvents influence these steps. researchgate.netnih.gov Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), have been shown to significantly accelerate the rate of organozinc formation compared to less polar ethers like THF. nih.govacs.org This acceleration is attributed to the ability of polar solvents to promote the initial oxidative addition step at the metal surface. researchgate.netnih.govnih.gov In contrast, while THF is a common solvent for these reactions, the oxidative addition step is slower, and an induction period is often observed. nih.gov Once formed, however, the surface intermediates exhibit similar persistence in either THF or DMSO, indicating the primary solvent effect is on the initial insertion rate. nih.gov

Table 2: Influence of Solvent on Organozinc Reagent Formation

| Solvent | Polarity/Donor Number | Effect on Synthesis | Mechanistic Role |

|---|---|---|---|

| Tetrahydrofuran (THF) | Lower Polarity | Standard solvent, but can be sluggish. organic-chemistry.orgnih.gov | Stabilizes the final RZnX product in solution. |

| Dimethyl Sulfoxide (DMSO) | High Polarity, High Donor Number acs.org | Dramatically promotes the reaction rate. nih.govacs.org | Accelerates the initial oxidative addition step at the zinc surface. researchgate.netnih.gov |

| N,N-Dimethylformamide (DMF) | High Polarity, High Donor Number acs.org | Significantly accelerates the reaction. nih.gov | Similar to DMSO, promotes the oxidative addition step. |

Catalytic and Additive Effects on Zinc Insertion (e.g., Lithium Chloride)

The addition of certain salts, particularly lithium chloride (LiCl), has a profound catalytic effect on the formation of organozinc reagents in THF. organic-chemistry.orgwikipedia.org The use of LiCl allows for the efficient preparation of a wide range of alkylzinc reagents from their corresponding bromides at moderate temperatures. organic-chemistry.org

Initial hypotheses suggested that LiCl might clean the zinc surface, similar to other activators. acs.org However, mechanistic studies, notably using fluorescence microscopy, have revealed a different role. acs.orgnih.gov The primary function of LiCl is to facilitate the solubilization of the organozinc intermediates that form on the metal surface. acs.orgresearchgate.net These surface-bound species can passivate the zinc, but LiCl forms a soluble adduct (e.g., n-PrZnBr·LiCl), which removes the product from the surface and exposes fresh reactive sites for continued reaction. organic-chemistry.orgwikipedia.orgnsf.gov This solubilization effect is key to the high efficiency of the LiCl-mediated protocol. acs.orgnih.gov

Transmetalation Routes for Bromozinc(1+);propane (B168953) Formation

An alternative to direct zinc insertion is transmetalation, where a pre-formed, more reactive organometallic compound transfers its organic group to a zinc salt. fishersci.caresearchgate.net This method avoids the challenges associated with activating solid zinc metal.

Advanced Synthetic Techniques

Recent advancements in synthetic chemistry have led to the development of novel methods for the preparation of organozinc reagents, including mechanochemical and electrochemical approaches. These techniques often offer advantages in terms of sustainability, efficiency, and operational simplicity.

Mechanochemical Approaches in Organozinc Synthesis

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful, solvent-free method for the synthesis of organozinc compounds. This technique typically involves the ball-milling of zinc metal with an organic halide. The mechanical energy generated during milling activates the zinc surface, facilitating the direct insertion of zinc into the carbon-halogen bond of the alkyl halide to form the corresponding alkylzinc halide. researchgate.netrsc.org

This approach has been successfully applied to the synthesis of various alkylzinc halides from alkyl bromides. researchgate.net The reaction is often carried out in the absence of bulk solvents, which is a significant environmental advantage. chemrxiv.org In some cases, a small amount of a liquid grinding assistant may be used to improve the efficiency of the milling process. murraystate.edu A notable benefit of this method is that it can sometimes be performed without the need for a strictly inert atmosphere, simplifying the experimental setup. chemrxiv.org

Below is a representative table of general conditions for the mechanochemical synthesis of alkylzinc halides, which are applicable to the preparation of Bromozinc(1+);propane.

| Parameter | Condition |

| Reactants | Zinc metal (dust or powder), n-propyl bromide |

| Milling Type | Ball mill |

| Atmosphere | Air or inert gas (e.g., nitrogen, argon) |

| Solvent | Typically solvent-free, may use a grinding assistant |

| Reaction Time | Varies, often shorter than solution-based methods |

This method represents a significant step towards greener and more efficient chemical synthesis.

Electrochemical Generation of Organozinc Species

The electrochemical synthesis of organozinc reagents provides another advanced and controlled method for their preparation. This technique involves the reduction of an organic halide at a cathode in the presence of a sacrificial zinc anode. For the synthesis of this compound, n-propyl bromide would be the organic halide precursor.

In a typical setup, an electrochemical cell is equipped with a platinum or other suitable cathode and a zinc anode. The electrolysis is carried out in a suitable solvent, often an amide like N,N-dimethylformamide (DMF), containing a supporting electrolyte. As the reaction proceeds, the zinc anode is consumed, and the organozinc species is formed in the solution. This method allows for the in-situ generation of the reagent, which can then be directly used in subsequent chemical transformations.

The electrochemical approach offers several advantages, including mild reaction conditions and the ability to precisely control the reaction rate by adjusting the electric current. This method has been shown to be effective for the generation of various organozinc reagents from their corresponding alkyl bromides.

The following table outlines the general parameters for the electrochemical generation of alkylzinc bromides.

| Parameter | Specification |

| Anode | Sacrificial Zinc |

| Cathode | Platinum, Carbon, or other inert material |

| Precursor | n-propyl bromide |

| Solvent | Aprotic polar solvents (e.g., DMF, Acetonitrile) |

| Electrolyte | Tetraalkylammonium salts |

| Control | Potentiostatic or galvanostatic conditions |

This electrochemical method provides a modern and efficient alternative to traditional synthetic routes for preparing this compound and other valuable organozinc reagents.

Mechanistic Investigations of Bromozinc 1+ ;propane Formation and Reactivity

Fundamental Mechanisms of Zinc Insertion

The direct insertion of zinc metal into the carbon-halogen bond of an organic halide is a primary method for synthesizing organozinc reagents like propylzinc bromide. researchgate.netwikipedia.org This process is not a simple, single-step event but involves a sequence of elementary steps, including oxidative addition at the zinc surface and subsequent solubilization of the resulting organozinc species. nih.gov

Oxidative Addition Pathways to Zinc Surfaces

The oxidative addition is thought to proceed via a concerted or a stepwise mechanism. In the concerted pathway, the C-Br bond breaking and the C-Zn and Zn-Br bond formations occur simultaneously through a three-centered transition state. youtube.com Alternatively, a stepwise mechanism may involve an initial single-electron transfer (SET) from the zinc surface to the propyl bromide, forming a propyl radical and a bromide anion adsorbed on the zinc surface. Subsequent radical recombination with the zinc surface would then yield the propylzinc bromide species. Kinetic and stereochemical studies on the reaction of active zinc with organic bromides suggest that electron transfer can be the rate-determining step. researchgate.net

The reactivity of the zinc surface is a crucial factor. The presence of an oxide layer on commercial zinc can passivate the surface and impede the reaction. researchgate.net Therefore, various activation methods are employed, such as using highly reactive Rieke zinc, which is prepared by the reduction of a zinc salt, or chemical activation with reagents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride (TMSCl). wikipedia.orguni-muenchen.de These activators are thought to work by removing the oxide layer and creating fresh, reactive zinc surfaces. researchgate.net Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), have also been shown to accelerate the oxidative addition step. nih.govnih.gov

Solubilization Processes of Surface Organozinc Intermediates

The nature of the solvent and the presence of additives play a critical role in this solubilization process. In solvents like tetrahydrofuran (B95107) (THF), the solubilization of organozinc halides can be slow. nih.gov However, the addition of lithium salts, particularly lithium chloride (LiCl), has been found to dramatically accelerate this step. nih.govnsf.gov The mechanism of this enhancement involves the coordination of the halide anion to the surface-bound organozinc species, forming a more soluble "ate" complex, such as (THF)nLi[RZnX2]. nih.govnsf.govescholarship.org This complex then partitions into the solution, where it can exist in equilibrium with other organozinc species. nsf.gov The effectiveness of the lithium salt is dependent on the anion, with Cl-, Br-, and I- being effective, while F- and OTf- are not. nih.govnsf.gov

Trimethylsilyl chloride (TMSCl) has also been shown to aid in the solubilization of organozinc intermediates, though through a different mechanism. nih.gov It appears to activate the zinc surface by a chemical etching process, causing the shedding of the top surface layers and the concurrent release of the attached organozinc intermediates. nih.gov

Coordination Chemistry and Ligand Exchange Equilibria

Once in solution, propylzinc bromide does not typically exist as a simple monomeric species. Instead, it engages in a complex set of equilibria involving coordination with solvent molecules and other species present in the reaction mixture. researchgate.netuu.nl These equilibria, often referred to as Schlenk equilibria, can lead to the formation of various species, including the diorganozinc compound (dipropylzinc) and zinc bromide. wikipedia.org

The general Schlenk equilibrium for a monoorganozinc halide is as follows:

2 RZnX ⇌ R₂Zn + ZnX₂

The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halide (X), the solvent, and the presence of coordinating additives like lithium salts. pageplace.de In coordinating solvents like THF, the zinc center can be further stabilized by solvent coordination. chemrxiv.org The presence of lithium halides can lead to the formation of zincate complexes, such as Li[RZnX₂], which can further influence the solution structure and reactivity of the organozinc reagent. uni-muenchen.densf.gov The ligand coordination environment around the organozinc reagent is of utmost importance as it dictates the downstream reactivity in reactions like Negishi cross-coupling. nih.gov For instance, the use of bidentate ligands like TMEDA can lead to the formation of well-defined, monomeric coordination complexes of RZnCl. uu.nl

Elucidation of Reaction Kinetics and Rate-Determining Steps

Kinetic studies of subsequent reactions involving propylzinc bromide, such as Negishi cross-coupling, have also provided valuable mechanistic insights. For example, in some palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium catalyst has been identified as the rate-determining step. uni-muenchen.de However, the nature of the organozinc reagent can also influence the kinetics. Kinetic experiments comparing different arylzinc reagents have shown that the structure of the organozinc species, influenced by the halide counterion, can affect the reaction rate, with longer Zn-C bond distances potentially leading to faster transmetalation. researchgate.netnih.gov

Transition State Analysis in Organozinc-Mediated Transformations

Understanding the structure and energetics of the transition states in reactions involving propylzinc bromide is key to explaining their reactivity and selectivity. organic-chemistry.org Computational studies, often using Density Functional Theory (DFT), have become a powerful tool for elucidating these transition states. icm.edu.pl

In reactions like the Negishi cross-coupling, the key steps involving the organozinc reagent are transmetalation and reductive elimination. nih.gov In the transmetalation step, the propyl group is transferred from the zinc to the palladium catalyst. The transition state for this step involves a bridging arrangement of the propyl group between the two metal centers. The energy barrier for this step can be influenced by the ligands on both the zinc and the palladium. researchgate.net

For reactions involving the addition of organozinc reagents to unsaturated systems, such as enones, the transition state geometry dictates the stereochemical outcome. organic-chemistry.org For example, in the copper-catalyzed conjugate addition of organozinc reagents, a highly ordered transition state has been proposed where the ligand, the substrate, and both the copper and zinc metals are involved in a well-defined cyclic arrangement. organic-chemistry.org DFT calculations on the insertion of SO₂ into dialkylzinc compounds suggest that the reaction proceeds through a van der Waals complex followed by a transition state where the Zn-C bond is elongated. icm.edu.plrsc.org

The table below summarizes the key mechanistic aspects discussed:

| Mechanistic Aspect | Key Findings |

| Zinc Insertion | A two-step process involving oxidative addition to the zinc surface followed by solubilization of the organozinc intermediate. nih.gov |

| Oxidative Addition | Can proceed via concerted or stepwise (SET) pathways. youtube.comresearchgate.net Accelerated by polar aprotic solvents like DMSO. nih.gov |

| Solubilization | Often the rate-determining step. nih.gov Accelerated by lithium halides (e.g., LiCl) through the formation of soluble "ate" complexes and by TMSCl through surface etching. nih.govnih.govnsf.gov |

| Coordination Chemistry | Governed by the Schlenk equilibrium, leading to a mixture of RZnX, R₂Zn, and ZnX₂. pageplace.dewikipedia.org Forms coordination complexes with solvents and additives. nih.govuu.nl |

| Reaction Kinetics | The rate-determining step can switch from solubilization to oxidative addition depending on the reaction conditions (e.g., presence of LiCl). nih.gov |

| Transition State Analysis | Crucial for understanding reactivity and selectivity in subsequent transformations like cross-coupling and conjugate addition. organic-chemistry.orgnih.gov Often involves multicenter arrangements of the reacting species. organic-chemistry.orgresearchgate.net |

Reactivity Profiles and Synthetic Applications of Bromozinc 1+ ;propane

Stereochemical Aspects in Reactions with Bromozinc(1+);propane (B168953)

The stereochemical outcome of reactions involving organozinc reagents is a critical aspect of their synthetic utility. The spatial arrangement of atoms in the products can be influenced by factors such as the substrate, chiral auxiliaries, and reaction conditions.

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible positions. wikipedia.org In zinc-mediated reactions, the structure of the alkyl halide can significantly influence the regiochemical outcome. For instance, the Barbier reaction of substituted propargylic bromides with aldehydes in the presence of zinc can yield a mixture of allenic and propargylic alcohols. nih.gov The solvent, steric hindrances, and the nature of the carbonyl compound all play a role in directing this selectivity. nih.gov

However, in certain transformations involving simple alkylzinc halides like propylzinc bromide, a lack of regioselectivity has been observed. In studies of the hetero-Diels-Alder reaction, the use of n-propylzinc bromide in reactions with acyclic dienes resulted in poor regioselectivity. This indicates that while the zinc center is crucial for the reaction sequence, the simple propyl group may not exert sufficient steric or electronic influence to direct the reaction to a single constitutional isomer in this specific context.

The application of Bromozinc(1+);propane has been documented in asymmetric synthesis, where the goal is to selectively form one enantiomer or diastereomer over others.

Enantioselectivity:

Propylzinc bromide has been effectively used as a reagent in enantioselective hetero-Diels-Alder reactions. In one synthetic approach, it was used to convert hydroxyl groups on a dienol and a chiral tartrate-derived auxiliary into bromozinc alkoxides. This in situ formation of the zinc alkoxide complex was found to be crucial for achieving high enantioselectivity in the subsequent cycloaddition with nitrosobenzene.

Research findings indicate that the choice of solvent has a remarkable impact on the enantiomeric excess (ee) of the cycloadduct product. The conversion of the hydroxyl groups to their corresponding bromozinc alkoxides with propylzinc bromide was found to be more effective for improving enantioselectivity than using other organometallic reagents.

Table 1: Effect of Solvent on Enantioselectivity in a Hetero-Diels-Alder Reaction

| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Dichloromethane | 86 | 79 |

| 2 | Toluene | 87 | 78 |

| 3 | Ethylbenzene | 85 | >80 |

| 4 | Cumene | 82 | >80 |

This interactive table summarizes research data on the influence of reaction solvent on the yield and enantioselectivity of a hetero-Diels-Alder cycloaddition product, where propylzinc bromide was a key reagent.

Diastereoselectivity:

Diastereoselectivity has also been observed in zinc-mediated Barbier-type reactions. For example, the reaction of cyclic allylic bromides with aromatic aldehydes and ketones using zinc metal shows good diastereoselectivity, affording the corresponding homoallylic alcohols with a preference for one diastereomer. nih.gov While not involving propylzinc bromide specifically, this demonstrates the general potential for diastereocontrol in zinc-mediated additions to carbonyls. The relative orientation of the reactants in the transition state, influenced by steric and electronic factors, dictates the formation of the favored diastereomeric product.

Spectroscopic and Structural Characterization of Bromozinc 1+ ;propane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organozinc compounds in solution. ¹H NMR provides detailed information about the electronic environment of protons within the molecule, allowing for the confirmation of the propyl group's integrity and its attachment to the zinc atom.

In a typical ¹H NMR spectrum of bromozinc(1+);propane (B168953), one would expect to observe distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), and alpha-methylene (α-CH₂) protons of the propyl chain. The chemical shifts of these protons are influenced by the electropositive zinc atom, which causes a general upfield shift compared to the parent 1-bromopropane (B46711). The α-protons, being closest to the zinc atom, experience the most significant shielding. However, the exact chemical shifts and multiplicities can be complex due to the Schlenk equilibrium, where the organozinc halide can exist in equilibrium with the corresponding diorganozinc (dipropylzinc) and zinc bromide species. This equilibrium can be influenced by the solvent, concentration, and temperature, often resulting in broadened or averaged signals. chemrxiv.org For more detailed analysis, cryogenic NMR studies can be employed to slow these exchange processes and resolve individual species.

Table 1: Predicted ¹H NMR Data for Bromozinc(1+);propane in THF

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃-CH₂-CH₂-ZnBr | ~0.9 - 1.1 | Triplet (t) | ~7.0 |

| CH₃-CH₂-CH₂-ZnBr | ~1.4 - 1.6 | Sextet (sxt) | ~7.0 |

| CH₃-CH₂-CH₂-ZnBr | ~0.8 - 1.0 | Triplet (t) | ~7.0 |

| Note: Data are estimated based on typical values for alkylzinc compounds and related structures. Actual values may vary depending on experimental conditions. |

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is an invaluable tool for identifying the functional groups present in a molecule and for probing the nature of the carbon-zinc bond. The FT-IR spectrum of this compound is expected to be dominated by the vibrational modes of the propyl group.

Key absorptions include the C-H stretching vibrations of the methyl and methylene groups, which typically appear in the region of 2850-3000 cm⁻¹. The C-H bending (scissoring and rocking) vibrations are expected in the fingerprint region, below 1500 cm⁻¹. The stretching vibration of the Zn-C bond is of particular interest, though it is often weak and appears at lower frequencies (typically 400-600 cm⁻¹), sometimes making it difficult to distinguish from other vibrations in the far-IR region. In-situ IR spectroscopy has proven especially useful for monitoring the formation of organozinc reagents from zinc metal and alkyl halides, providing real-time kinetic and mechanistic data. rsc.orgmdpi.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretching (Alkyl) | 2850 - 2980 | Strong |

| CH₂ Scissoring | ~1465 | Medium |

| CH₃ Asymmetric Bending | ~1450 | Medium |

| CH₃ Symmetric Bending | ~1380 | Medium |

| Zn-C Stretching | 400 - 600 | Weak to Medium |

| Note: Frequencies are based on general data for alkanes and organozinc compounds. The Zn-C stretch is a key diagnostic band. |

Mass Spectrometry Techniques for Compound Identification and Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which for C₃H₇BrZn is calculated to be 185.90225 Da for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ⁶⁴Zn). nih.govnih.gov

The mass spectrum itself would show a characteristic isotopic pattern due to the natural abundance of zinc (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) and bromine (⁷⁹Br, ⁸¹Br) isotopes, providing a definitive signature for the presence of these elements. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the parent ion. Expected fragmentation would involve the cleavage of the C-Zn bond to yield a propyl cation or radical and a [ZnBr]⁺ fragment, as well as the loss of the bromine atom. Gas-phase studies of related organozinc cations using techniques like Infrared Multiple Photon Dissociation (IRMPD) spectroscopy combined with MS have provided significant insights into their intrinsic structures and stabilities. researchgate.net

Table 3: Mass Spectrometric Data for this compound (C₃H₇BrZn)

| Parameter | Value | Reference |

| Molecular Formula | C₃H₇BrZn | nih.gov |

| Molecular Weight | 188.4 g/mol | nih.gov |

| Exact Mass | 185.90225 Da | nih.govnih.gov |

| Monoisotopic Mass | 185.90225 Da | nih.govnih.gov |

X-ray Crystallography for Structural Elucidation of Coordination Complexes and Aggregates

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. nih.govwikipedia.org While a crystal structure for simple this compound has not been reported, studies on related organozinc halides and their complexes have provided a wealth of information about their structural behavior. researchgate.net

Organozinc halides rarely exist as simple, monomeric species in the solid state. They tend to form aggregates, such as dimers or polymers, through halogen bridging. Furthermore, they readily form coordination complexes with donor solvents like tetrahydrofuran (B95107) (THF) or with added ligands. In these complexes, the zinc atom typically adopts a tetrahedral coordination geometry. For instance, the first gas-phase structure of a monomeric organozinc halide, IZnCH₃, was determined by millimeter-wave spectroscopy, providing a benchmark for the linear C-Zn-I arrangement in the absence of intermolecular interactions. researchgate.net In the condensed phase, X-ray diffraction studies of complexes show that the Zn-C and Zn-Br bond lengths are influenced by the coordination environment of the zinc center. rsc.org

Table 4: Typical Structural Parameters for Tetrahedral Alkylzinc Halide Complexes

| Parameter | Typical Value Range | Notes |

| Zn-C Bond Length | 1.95 - 2.05 Å | Influenced by the nature of the alkyl group and other ligands. |

| Zn-Br Bond Length | 2.35 - 2.50 Å | Can be longer in bridging arrangements. |

| C-Zn-Br Bond Angle | 100° - 120° | Varies depending on the steric bulk of the ligands. |

| Coordination Number of Zinc | 4 | Most common in complexes with donor solvents like THF. |

| Note: Data are generalized from reported crystal structures of related organozinc halide complexes. |

Advanced Imaging and In-situ Spectroscopic Techniques for Mechanistic Studies

To gain deeper insight into the dynamic behavior and reaction mechanisms of organozinc reagents, advanced analytical techniques that allow for real-time observation are increasingly being utilized.

Single-particle fluorescence microscopy is a powerful technique that enables the visualization of individual molecules and their interactions. In the context of organozinc chemistry, it has been used to study the formation of soluble organozinc reagents from the surface of zinc metal. Research has shown that this method can track surface intermediates, providing evidence for the role of additives like lithium chloride (LiCl) in solubilizing organozinc species from the zinc surface after oxidative addition. cncb.ac.cn This provides a level of detail that is inaccessible through bulk measurement techniques.

Table 5: Advanced Techniques for Mechanistic Studies of Organozinc Reagents

| Technique | Application | Key Findings |

| Single-Particle Fluorescence Microscopy | Studying the formation of soluble organozinc reagents. | Visualization of surface intermediates; elucidation of the role of solubilizing additives (e.g., LiCl). cncb.ac.cn |

| In-situ FT-IR Spectroscopy | Real-time monitoring of reaction kinetics and intermediates. | Elucidation of structure-reactivity relationships in Negishi cross-coupling; observation of transient species. rsc.orgmt.com |

Computational and Theoretical Chemistry Studies of Bromozinc 1+ ;propane Systems

Analysis of Electronic Structure and Bonding Characteristics

Zinc-Carbon Bond Characteristics

The nature of the zinc-carbon (Zn-C) bond is a primary determinant of the chemical behavior of organozinc reagents. In propylzinc bromide, this bond is characterized as polar covalent, with electron density polarized toward the carbon atom due to the difference in electronegativity between carbon (2.55) and zinc (1.65). wikipedia.org This polarization imparts carbanionic character to the propyl group, making it nucleophilic.

Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the properties of the Zn-C bond in detail. acs.org These studies provide quantitative data on bond lengths, bond dissociation energies, and atomic charges.

Key Characteristics from Theoretical Models:

Bonding Description: The bonding in diorganozinc compounds is often described as involving sp-hybridized orbitals on the zinc atom. wikipedia.org For heteroleptic species like propylzinc bromide, the coordination environment is more complex but still heavily influenced by the electrostatic and steric properties of the ligands. wikipedia.org

Bond Length: The Zn-C bond length is a key parameter obtained from geometry optimization calculations. For comparison, the terminal Zn-CH2CH3 bond in a related dimolybdenum complex was found to be 1.98(2) Å. ub.edu In computational models of various organozinc complexes, Zn-C bond distances have been calculated and are generally in good agreement with experimental data from X-ray crystallography. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful computational tool used to study the electronic structure and bonding in molecules. It provides information about the hybridization of atomic orbitals, charge distribution, and donor-acceptor interactions. For the Zn-C bond in propylzinc bromide, NBO analysis would quantify the covalent and ionic contributions to the bond, typically showing a significant ionic character. oup.com

Table 1: Representative Calculated Zinc-Carbon Bond Parameters

| Parameter | Typical Calculated Value Range | Computational Method | Significance |

|---|---|---|---|

| Zn-C Bond Length (Å) | 1.95 - 2.10 | DFT (e.g., B3LYP, BP86) | Indicates the distance between the zinc and carbon atoms. |

| NBO Charge on Carbon (a.u.) | -0.5 to -0.8 | NBO Analysis | Quantifies the partial negative charge, indicating nucleophilicity. |

| NBO Charge on Zinc (a.u.) | +0.6 to +0.9 | NBO Analysis | Quantifies the partial positive charge on the metal center. |

| Wiberg Bond Index | 0.7 - 0.9 | NBO Analysis | Measures the covalent character of the Zn-C bond. |

Modeling of Coordination Environments

The reactivity of organozinc reagents is highly dependent on their coordination environment. Zinc(II) has a filled d-orbital ([Ar]3d¹⁰), which means that ligand field effects are absent, and its coordination geometry is primarily determined by electrostatic and steric interactions. wikipedia.orgoup.com This flexibility allows zinc to adopt various coordination numbers, commonly tetrahedral, trigonal bipyramidal, and octahedral. oup.comnih.gov

In solution, especially in coordinating solvents like tetrahydrofuran (B95107) (THF) in which propylzinc bromide is often supplied, the zinc center will coordinate with solvent molecules. americanelements.comamericanelements.com Computational models are essential for understanding these solvent effects and the structure of the active reagent.

Computational Approaches to Modeling Coordination:

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method is particularly effective for modeling complex systems. The core of the molecule (e.g., the propylzinc bromide unit) is treated with high-level quantum mechanics, while the surrounding solvent molecules are treated with more computationally efficient molecular mechanics. This approach provides a balance between accuracy and computational cost. acs.org

Explicit Solvent Models: In these models, a number of individual solvent molecules are included in the calculation to explicitly account for their coordination to the zinc center and their role in the reaction mechanism.

Neural Network Potentials: Recent advances include the use of machine learning and neural networks to model the potential energy surfaces of zinc complexes. These models can accurately predict the relative energies of different conformers and coordination geometries. nih.govacs.org Studies have shown that for zinc complexes, accurately modeling long-range interactions and partial charges is crucial for obtaining reliable results. nih.govacs.org

Table 2: Performance of Different Models in Predicting Zinc Complex Energies

| Computational Model | Mean Absolute Error (kcal/mol) | Key Feature |

|---|---|---|

| Semiempirical (e.g., GFN2-xTB) | ~4-5 | Fast, but less accurate for relative energies. |

| Neural Network (Baseline) | ~1.7 | Learns from quantum chemical data. |

| Neural Network (with Ewald summation) | 1.32 | Improved handling of long-range electrostatic interactions. nih.govacs.org |

| DFT (e.g., PWPB95) | Reference | High-accuracy quantum mechanical method. nih.govacs.org |

Prediction of Reactivity and Stereochemical Selectivity

A major goal of computational studies in this area is to predict the reactivity and stereoselectivity of reactions involving organozinc reagents like propylzinc bromide. nih.govambujtewari.com These reagents are used in a variety of carbon-carbon bond-forming reactions, such as Negishi coupling and additions to carbonyls. researchgate.net

Computational chemistry can map out the entire reaction pathway, identifying transition states and intermediates. The calculated energy barriers for these steps allow for the prediction of reaction rates and the most likely reaction mechanism. acs.org

Transition State Modeling: By locating the transition state structures for different possible reaction pathways (e.g., leading to different stereoisomers), their relative energies can be calculated. According to transition state theory, the pathway with the lowest energy barrier will be the most favorable, thus determining the stereochemical outcome of the reaction. acs.org

Catalyst and Ligand Effects: In many reactions, the stereoselectivity is controlled by a chiral catalyst or ligand. pnas.org Computational models can elucidate how these external molecules interact with the organozinc reagent and the substrate to favor the formation of one enantiomer over another. acs.orgnih.gov For example, models can explain how different ligands block certain reaction pathways, thereby enhancing enantioselectivity. acs.org

Substrate Scope: Theoretical studies can help predict how changes in the substrate will affect the outcome of the reaction. This is valuable for planning syntheses and for understanding the limitations of a particular synthetic method. nih.gov For instance, computational analysis has been used to understand the chemoselectivity and stereospecificity in nickel-catalyzed cross-coupling reactions involving organozinc reagents. nih.govresearchgate.net

The insights gained from these computational investigations provide a rational basis for the development of new and improved stereoselective reactions. acs.org By understanding the fundamental principles that govern reactivity and selectivity at a molecular level, chemists can more effectively design experiments and synthetic strategies.

Table of Compounds Mentioned

| Compound Name | IUPAC Name |

|---|---|

| Bromozinc(1+);propane (B168953) | bromozinc(1+);propane |

| Propylzinc bromide | This compound |

Advanced Topics and Future Research Directions in Bromozinc 1+ ;propane Chemistry

Development of Novel Catalytic Systems Utilizing Bromozinc(1+);propane (B168953)

The utility of Bromozinc(1+);propane is significantly enhanced through its participation in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. The development of novel catalytic systems is crucial for improving the efficiency, selectivity, and substrate scope of these transformations. Research in this area is focused on the design of sophisticated ligands and the exploration of alternative metal catalysts.

A significant challenge in the cross-coupling of secondary alkylzinc reagents like isopropylzinc bromide (an isomer of propylzinc bromide) is the competing β-hydride elimination pathway, which can lead to undesired byproducts. Recent advancements have demonstrated that the choice of phosphine (B1218219) ligand complexed to a palladium catalyst is critical in suppressing this side reaction. For instance, a catalyst system composed of palladium acetate (B1210297) (Pd(OAc)₂) and a biaryldialkylphosphine ligand called CPhos has been shown to be highly effective in promoting the desired reductive elimination over β-hydride elimination. This allows for the efficient coupling of secondary alkylzinc halides with a wide range of aryl bromides and activated aryl chlorides. organic-chemistry.org

The data below illustrates the effectiveness of the Pd(OAc)₂/CPhos system in the Negishi coupling of isopropylzinc bromide with various aryl bromides.

| Aryl Bromide | Product | Yield (%) | Ratio of Branched to Linear Product |

|---|---|---|---|

| 4-Methoxycarbonylbromobenzene | Methyl 4-isopropylbenzoate | 95 | >99:1 |

| 4-Cyanobromobenzene | 4-Isopropylbenzonitrile | 94 | >99:1 |

| 2-Methylbromobenzene | 1-Isopropyl-2-methylbenzene | 92 | >99:1 |

| 1-Bromo-3,5-dimethylbenzene | 1-Isopropyl-3,5-dimethylbenzene | 96 | >99:1 |

Future research in this area will likely focus on the development of catalysts based on more abundant and less expensive metals, such as nickel and copper, which have already shown promise in various cross-coupling reactions involving organozinc reagents. nih.gov Furthermore, the design of chiral ligands for asymmetric cross-coupling reactions using propylzinc bromide will open new avenues for the stereoselective synthesis of complex molecules. nih.gov

Integration into Continuous Flow Processes and Process Intensification Strategies

The synthesis and use of organozinc reagents like this compound are often hampered by their sensitivity to air and moisture, as well as the exothermicity of their formation. fraunhofer.de Continuous flow chemistry offers a powerful solution to these challenges by providing enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. beilstein-journals.orgscispace.com

The integration of this compound chemistry into continuous flow processes involves the development of packed-bed reactors containing activated zinc metal. fraunhofer.deresearchgate.net A solution of propyl bromide in a suitable solvent, such as tetrahydrofuran (B95107) (THF), is pumped through the reactor, where it reacts with the zinc to form propylzinc bromide in a controlled and continuous manner. mit.edu This freshly prepared organozinc solution can then be directly introduced into a second reactor, where it is mixed with a solution of a coupling partner and a catalyst to perform, for example, a Negishi coupling. fraunhofer.de

This "on-demand" synthesis and immediate consumption of the reactive organozinc species minimizes the risks associated with its storage and handling. fraunhofer.de Process intensification strategies for these systems include the use of static mixers to ensure efficient mixing of reagent streams, the integration of in-line analytical techniques (such as IR spectroscopy) for real-time reaction monitoring, and the development of automated platforms for reaction optimization. springernature.com

Research has shown that full conversion of alkyl halides to their corresponding organozinc reagents can be achieved with yields of 82-92% in a single pass through a continuous flow reactor. Subsequent coupling reactions can also proceed with high yields. fraunhofer.de Future work in this area will aim to develop more robust and long-lasting packed-bed reactors, explore a wider range of solvents and reaction conditions suitable for flow chemistry, and integrate purification steps, such as liquid-liquid extraction and scavenging resins, into the continuous process. mit.eduspringernature.com

Exploration of Polyfunctionalized Organozinc Reagents Derived from Propane

A key advantage of organozinc reagents is their high tolerance for a wide variety of functional groups, such as esters, nitriles, and ketones. organicreactions.org This allows for the preparation and use of polyfunctionalized organozinc reagents, which are valuable building blocks in the synthesis of complex molecules. organicreactions.orgdocumentsdelivered.com The exploration of polyfunctionalized organozinc reagents derived from propane involves the use of substituted propyl halides as starting materials.

For example, a propyl bromide bearing an ester group can be converted into the corresponding propylzinc bromide reagent without affecting the ester functionality. This functionalized organozinc compound can then undergo selective cross-coupling reactions to introduce the propyl chain into a target molecule. The direct insertion of magnesium in the presence of lithium chloride and zinc chloride has been shown to be an effective method for preparing functionalized alkylzinc reagents from alkyl bromides. researchgate.net

The table below provides examples of functional groups that are tolerated in the formation of alkylzinc reagents.

| Functional Group | Tolerance |

|---|---|

| Ester | High |

| Nitrile | High |

| Ketone | Moderate to High |

| Amide | High |

| Halogen (Aryl) | High |

Future research will focus on developing methods for the preparation of propylzinc reagents with an even wider array of sensitive functional groups. This includes the exploration of new zinc activation methods and the use of milder reaction conditions to prevent side reactions. nih.govorganic-chemistry.org Additionally, the development of diastereoselective and enantioselective reactions of chiral, polyfunctionalized propylzinc reagents will be a significant area of investigation.

Bio-inspired and Sustainable Approaches in Organozinc Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organometallic reagents. For this compound, this involves the development of more sustainable methods for its preparation and use. Bio-inspired approaches can provide valuable insights into designing more efficient and environmentally benign catalytic systems.

One area of focus is the replacement of traditional organic solvents with more environmentally friendly alternatives. The use of aqueous micellar catalysis has emerged as a promising strategy for conducting cross-coupling reactions with water-intolerant organozinc reagents. nih.gov In this approach, the reaction takes place within nanoscale micelles formed by a surfactant in water. This creates a microenvironment that protects the organozinc reagent from the bulk aqueous phase while facilitating the catalytic reaction. nih.gov

Bio-inspired catalysis, while still a nascent field in the context of simple organozinc reagent synthesis, offers future possibilities. For instance, the study of metalloenzymes that perform C-C bond formation could inspire the design of new zinc-based catalysts that operate under mild, physiological-like conditions. encyclopedia.pub Future research will likely see a greater emphasis on life-cycle assessment of organozinc-mediated reactions and the development of catalytic systems that utilize earth-abundant metals and operate in benign solvent systems.

Synergistic Experimental and Computational Research Paradigms in Organozinc Chemistry

The combination of experimental and computational chemistry provides a powerful approach for understanding and optimizing reactions involving this compound. rsc.org Computational modeling, particularly using Density Functional Theory (DFT), can offer deep insights into reaction mechanisms, the structures of intermediates and transition states, and the factors that control reactivity and selectivity. montclair.edu

For example, computational studies can be used to elucidate the mechanism of the Negishi coupling involving propylzinc bromide. This includes modeling the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. By understanding the energetics of these steps, researchers can rationally design more efficient catalysts. dntb.gov.ua

The synergy between experiment and theory is a two-way street. Experimental observations can prompt computational investigations to explain unexpected results, while computational predictions can guide the design of new experiments. For instance, if an experiment shows an unexpected product ratio, computational modeling can be used to explore different reaction pathways and identify the one with the lowest activation energy, thus explaining the observed outcome. rsc.org

Future research will leverage advances in computational power and theoretical methods to model increasingly complex systems with higher accuracy. This includes the study of solvent effects, the role of additives, and the detailed mechanism of action of complex ligands. The integration of machine learning and artificial intelligence with both computational and experimental data will further accelerate the discovery and optimization of new reactions and catalytic systems for this compound. dntb.gov.ua

Q & A

Q. How to conduct a systematic literature review on this compound reactivity using academic databases while ensuring source credibility?

- Methodological Answer : Use Scopus or Web of Science with Boolean queries: (Bromozinc OR "ZnBr") AND (propane OR C3H8) AND (synthesis OR reactivity). Filter for peer-reviewed articles (2000–2025) and exclude patents. Cross-reference citations in review articles to identify foundational studies. Avoid non-peer-reviewed platforms like .

第2.11集 【搜】文献检索/搜索技能-文献检索结果过于泛泛,检索结果过多如何开题、如何确定研究方向?02:51

Q. Key Considerations :

- Data Contradictions : Always reconcile discrepancies by testing variables (e.g., solvent purity, analytical methods) and consulting multiple authoritative sources .

- Experimental Design : Align with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .

- Resource Integration : Combine computational, synthetic, and spectroscopic approaches to address complex mechanistic questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.